molecular formula C11H11ClF3N3 B11846022 4-Hydrazino-2-methyl-6-trifluoromethylquinoline hydrochloride CAS No. 1171879-07-4

4-Hydrazino-2-methyl-6-trifluoromethylquinoline hydrochloride

Cat. No.: B11846022
CAS No.: 1171879-07-4
M. Wt: 277.67 g/mol
InChI Key: SERNOYSQWXGWKZ-UHFFFAOYSA-N
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Description

4-Hydrazino-2-methyl-6-trifluoromethylquinoline hydrochloride is a chemical compound with the molecular formula C₁₁H₁₁ClF₃N₃. It is known for its unique structure, which includes a quinoline core substituted with hydrazino, methyl, and trifluoromethyl groups. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Preparation Methods

The synthesis of 4-Hydrazino-2-methyl-6-trifluoromethylquinoline hydrochloride typically involves multiple steps, starting with the preparation of the quinoline core. The synthetic route often includes:

    Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis.

    Introduction of Substituents: The methyl and trifluoromethyl groups are introduced through electrophilic substitution reactions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

4-Hydrazino-2-methyl-6-trifluoromethylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming various substituted quinoline derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for drug development:

1. Antimicrobial Activity

  • Mechanism : The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, inhibiting enzyme activity and disrupting cellular processes.
  • Case Study : In a study evaluating various quinoline derivatives, compounds similar to 4-Hydrazino-2-methyl-6-trifluoromethylquinoline hydrochloride demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 4 μg/mL .

2. Anticancer Properties

  • Research Findings : Quinoline derivatives have been shown to exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives synthesized from similar scaffolds demonstrated promising anti-cancer activity, suggesting that this compound could also possess similar properties .

3. Antitubercular Activity

  • Study Results : Compounds derived from quinoline structures have been evaluated for their efficacy against Mycobacterium tuberculosis. A recent study indicated that certain hydrazone derivatives showed better anti-tuberculosis potency than established drugs like rifampicin . This suggests that this compound may be effective against tuberculosis.

Applications in Medicinal Chemistry

The compound's diverse biological activities make it an important candidate in drug discovery:

Application Area Description
Antimicrobial Agents Potential for developing new antibiotics to combat resistant bacterial strains.
Anticancer Drugs Investigated for efficacy against various cancer types, potentially leading to novel treatments.
Antitubercular Agents Promising results in combating tuberculosis, particularly in resistant strains.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is essential for elucidating its mechanism of action. Studies often focus on:

  • Binding Affinity : Assessing how well the compound binds to target enzymes or receptors.
  • Pharmacokinetics : Evaluating absorption, distribution, metabolism, and excretion (ADME) properties to predict therapeutic efficacy and safety.

Mechanism of Action

The mechanism of action of 4-Hydrazino-2-methyl-6-trifluoromethylquinoline hydrochloride involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

4-Hydrazino-2-methyl-6-trifluoromethylquinoline hydrochloride can be compared with other quinoline derivatives, such as:

The unique combination of substituents in this compound gives it distinct properties and makes it a valuable compound for research and industrial applications.

Biological Activity

4-Hydrazino-2-methyl-6-trifluoromethylquinoline hydrochloride is a chemical compound with significant potential in medicinal chemistry. Its structure, characterized by a hydrazine moiety and a trifluoromethyl group, enhances its biological activity, making it a subject of interest for various pharmacological applications. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

  • Molecular Formula : C11H11ClF3N3
  • Molar Mass : 277.67 g/mol
  • CAS Number : 1171879-07-4

The presence of the trifluoromethyl group is known to influence the lipophilicity and metabolic stability of the compound, which can enhance its bioavailability and efficacy in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacteria and fungi. This property is particularly valuable in the development of new antimicrobial agents to combat resistant strains.

Microorganism Activity Observed
Staphylococcus aureusInhibition at low concentrations
Escherichia coliModerate inhibition
Candida albicansEffective antifungal activity

These findings suggest that the compound could be further explored as a candidate for treating infections caused by these pathogens.

The mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve the inhibition of key enzymes or disruption of cellular processes in target microorganisms. Studies on its interaction with biological macromolecules, such as proteins and nucleic acids, are essential to understand its pharmacodynamics better.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound in a clinical setting. The study involved isolating bacterial strains from infected patients and testing the compound's effectiveness.

  • Objective : To evaluate the antimicrobial activity against clinical isolates.
  • Methodology : Disk diffusion method was employed.
  • Findings : The compound showed significant inhibition zones against S. aureus and E. coli, indicating its potential use in clinical applications.

Case Study 2: Toxicological Assessment

Another important aspect of evaluating any new compound is understanding its safety profile. A toxicological assessment was conducted to determine the cytotoxic effects of this compound on human cell lines.

  • Objective : To assess cytotoxicity.
  • Methodology : MTT assay was used to measure cell viability.
  • Findings : The compound exhibited low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development.

Research Findings and Future Directions

The biological activity of this compound highlights its potential as an antimicrobial agent. Ongoing research should focus on:

  • Mechanistic Studies : Further elucidation of its mechanism of action will provide insights into optimizing its structure for enhanced efficacy.
  • In Vivo Studies : Animal models should be employed to assess therapeutic efficacy and safety before clinical trials.
  • Formulation Development : Investigating suitable formulations that enhance bioavailability and targeted delivery could improve therapeutic outcomes.

Properties

CAS No.

1171879-07-4

Molecular Formula

C11H11ClF3N3

Molecular Weight

277.67 g/mol

IUPAC Name

[2-methyl-6-(trifluoromethyl)quinolin-4-yl]hydrazine;hydrochloride

InChI

InChI=1S/C11H10F3N3.ClH/c1-6-4-10(17-15)8-5-7(11(12,13)14)2-3-9(8)16-6;/h2-5H,15H2,1H3,(H,16,17);1H

InChI Key

SERNOYSQWXGWKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(F)(F)F)NN.Cl

Origin of Product

United States

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